

# Metopon Hydrochloride: A Technical Guide to its Discovery and History

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Compound Name: *Metopon hydrochloride*

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## Abstract

**Metopon hydrochloride**, a semi-synthetic opioid analgesic, emerged from early 20th-century efforts to dissociate the potent analgesic properties of morphine from its undesirable side effects, particularly addiction. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of **Metopon hydrochloride**. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and early clinical evaluation. The document includes structured data tables for quantitative comparison, detailed experimental protocols from cited literature, and a visual representation of its signaling pathway.

## Introduction

The quest for safer and more effective pain management has been a central theme in medicinal chemistry. In the early 20th century, morphine, the primary active alkaloid in opium, was the gold standard for analgesia. However, its use was hampered by significant drawbacks, including respiratory depression, sedation, and a high potential for addiction. This spurred a concerted effort to modify the morphine molecule to enhance its therapeutic index. **Metopon hydrochloride** (5-methylhydromorphone hydrochloride) was a significant outcome of this research, representing a deliberate and methodical approach to structural modification aimed at improving the pharmacological profile of opioids.

## Discovery and History

Metopon was first synthesized in 1929 by Dr. Lyndon F. Small and his team at the Drug Addiction Laboratory, a precursor to the modern Laboratory of Medicinal Chemistry.<sup>[1]</sup> This research was part of a broader initiative funded by the Rockefeller Foundation and the National Research Council with the ambitious goal of developing non-addictive painkillers.<sup>[1]</sup> The synthesis of Metopon, chemically known as 5-methylhydromorphone, was a strategic attempt to alter the morphine structure to improve its therapeutic properties.<sup>[1]</sup>

Early clinical trials conducted between 1946 and 1948 demonstrated its efficacy in managing chronic pain, particularly in cancer patients.<sup>[1]</sup> These studies established an oral dosage of 6–12 mg, with an analgesic effect lasting 4–6 hours.<sup>[1]</sup> Notably, Metopon exhibited minimal respiratory depression and maintained its effectiveness in patients who had developed tolerance to other opioids.<sup>[1]</sup> A key publication by N.B. Eddy in 1949, titled "**Metopon Hydrochloride**: An Experiment in Clinical Evaluation," provided a detailed account of its clinical utility and solidified its place in the study of opioid pharmacology.<sup>[2]</sup>

Despite its promising profile, Metopon did not achieve widespread clinical use, largely due to the development of other synthetic opioids. However, it remains a crucial reference compound in opioid research, exemplifying the principle that targeted molecular modifications can lead to improved therapeutic agents.

## Physicochemical Properties

**Metopon hydrochloride** is the hydrochloride salt of Metopon, a methylated derivative of hydromorphone. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	5-methylhydromorphone hydrochloride	[3]
IUPAC Name	(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride	
Molecular Formula	C <sub>18</sub> H <sub>22</sub> ClNO <sub>3</sub>	[1]
Molecular Weight	335.8 g/mol	[1]
CAS Number	124-92-5	[1][3]
Appearance	White crystalline powder	
Melting Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
Specific Rotation	[α] <sup>24</sup> D -105° (c = 1)	

## Synthesis and Experimental Protocols

The synthesis of Metopon (5-methylhydromorphone) is a targeted molecular modification of a precursor molecule. The primary transformation involves the stereoselective introduction of a methyl group at the C-5 position of the morphinan structure.[1]

### General Synthesis Pathway

The synthesis typically starts from thebaine or hydromorphone. A common method involves the treatment of hydromorphone with a methylating agent, such as methyl iodide, in the presence of a base.[1] The stereochemistry of this methylation is critical for the pharmacological activity of the final compound.

## Experimental Protocol: Synthesis of N-phenethylnorhydromorphone (A Hydromorphone Analogue)

While a detailed protocol for the exact industrial synthesis of **Metopon hydrochloride** is not readily available in the public domain, the following protocol for the synthesis of a hydromorphone analogue, N-phenethylnorhydromorphone, illustrates the general principles of modifying the hydromorphone structure. This procedure involves the direct alkylation of norhydromorphone.

### Materials:

- Norhydromorphone
- Alkyl halide (e.g., phenethyl bromide)
- Anhydrous potassium carbonate
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

- A solution of norhydromorphone in anhydrous DMF is prepared.
- An excess of anhydrous potassium carbonate and the alkyl halide are added to the solution.
- The reaction mixture is stirred at room temperature under an inert atmosphere for a specified period (e.g., 24-48 hours), with reaction progress monitored by thin-layer chromatography

(TLC).

- Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by silica gel column chromatography to yield the desired N-alkylated hydromorphone derivative.

Note: This is a generalized protocol and specific reaction conditions may vary. The synthesis of Metopon would involve a different starting material and a specific methylation step at the C-5 position.

## Mechanism of Action and Signaling Pathway

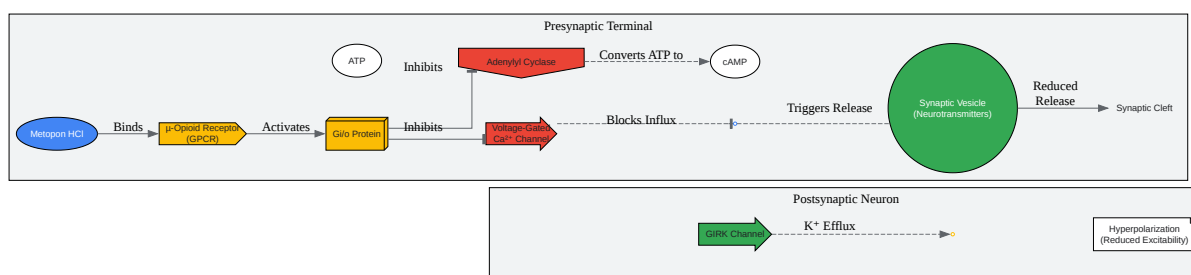
**Metopon hydrochloride** exerts its analgesic effects primarily as a high-affinity agonist of the  $\mu$ -opioid receptor (MOR).[1] It has a significantly lower affinity for the delta ( $\delta$ ) and kappa ( $\kappa$ ) opioid receptors.[1][4] The binding of Metopon to the MOR initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Upon binding to the G-protein coupled  $\mu$ -opioid receptor, the following signaling pathway is activated:

- **G-protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated heterotrimeric G-protein ( $G_{i/o}$ ).
- **Dissociation of G-protein Subunits:** The  $G\alpha(i/o)$ -GTP and  $G\beta\gamma$  subunits dissociate.
- **Inhibition of Adenylyl Cyclase:** The  $G\alpha(i/o)$ -GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:** The  $G\beta\gamma$  subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent

neurotransmitter release. It also activates inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.

The net effect of this signaling cascade is a reduction in the transmission of nociceptive signals.



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